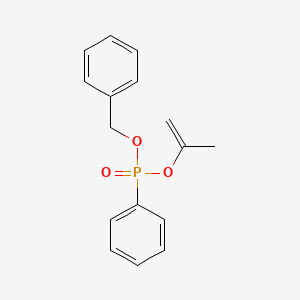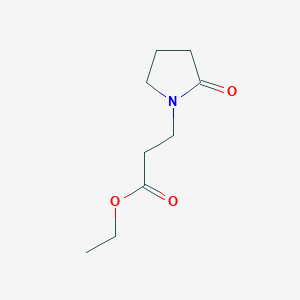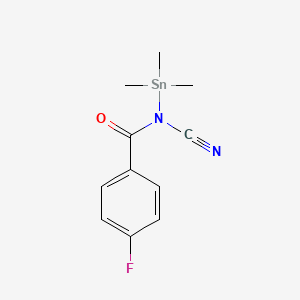
(Oct-1-yn-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oct-1-yn-4-yl)benzene is an organic compound that features a benzene ring substituted with an octynyl group at the fourth position. This compound is part of the larger family of alkynylbenzenes, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oct-1-yn-4-yl)benzene typically involves the coupling of an octynyl halide with a benzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Oct-1-yn-4-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of octylbenzene or octenylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (Oct-1-yn-4-yl)benzene is used as a building block for the synthesis of more complex molecules. Its alkyne group allows for further functionalization through reactions such as click chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive compounds. These derivatives can interact with biological targets, making them useful in drug discovery and development.
Medicine
The compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which (Oct-1-yn-4-yl)benzene exerts its effects depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(Hex-1-yn-4-yl)benzene: Similar structure but with a hexynyl group instead of an octynyl group.
(But-1-yn-4-yl)benzene: Contains a butynyl group, making it shorter and less hydrophobic.
(Phenylacetylene): A simpler alkyne-substituted benzene with only one carbon in the alkyne chain.
Uniqueness
(Oct-1-yn-4-yl)benzene is unique due to its longer alkyne chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This can influence its reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
61786-27-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-1-yn-4-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h2,6-8,11-13H,3,5,9-10H2,1H3 |
InChI Key |
ZREBTVSJCBPPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)







![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)

